molecular formula C11H18N2O2 B12950507 5-Cyclohexyl-5-ethylimidazolidine-2,4-dione CAS No. 6336-36-3

5-Cyclohexyl-5-ethylimidazolidine-2,4-dione

Cat. No.: B12950507
CAS No.: 6336-36-3
M. Wt: 210.27 g/mol
InChI Key: XWUCHSBACYLCKH-UHFFFAOYSA-N
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Description

5-Cyclohexyl-5-ethylimidazolidine-2,4-dione ( 6336-36-3) is a high-purity, research-grade chemical compound provided as a white powder with a stated purity of 99% . It belongs to the imidazolidine-2,4-dione class of heterocyclic compounds, also known as hydantoins . Compounds within this structural class have been extensively investigated in medicinal chemistry for their significant pharmacological properties and are recognized as privileged scaffolds in drug discovery . This specific derivative is identified for application in healing drugs, indicating its value as a key intermediate or building block in pharmaceutical research and development . The core hydantoin structure is a versatile platform for synthesis, and 5,5-disubstituted derivatives like this one, which feature both cyclohexyl and ethyl groups, are of particular interest for creating molecular diversity and exploring structure-activity relationships . Researchers utilize such compounds in the design and synthesis of novel bioactive molecules with potential applications including anticonvulsant, antiarrhythmic, and anti-inflammatory agents . The structural features of this compound, confirmed by its molecular formula and SMILES notation, make it a valuable asset for hit-to-lead optimization campaigns and for the development of new therapeutic candidates . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Proper handling procedures should be followed. For detailed safety information, please refer to the relevant Material Safety Data Sheet.

Properties

CAS No.

6336-36-3

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

5-cyclohexyl-5-ethylimidazolidine-2,4-dione

InChI

InChI=1S/C11H18N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h8H,2-7H2,1H3,(H2,12,13,14,15)

InChI Key

XWUCHSBACYLCKH-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C2CCCCC2

Origin of Product

United States

Preparation Methods

Key Reaction:

  • Condensation of a 1,2-diketone (e.g., benzil or substituted benzil) with urea or alkylureas under basic conditions.
  • The reaction proceeds via a benzilic acid rearrangement mechanism.
  • Alkylureas can be prepared from alkylamines and potassium cyanate.

Preparation Methods for 5-Cyclohexyl-5-ethylimidazolidine-2,4-dione

Classical Base-Catalyzed Condensation (Biltz Synthesis)

  • Reagents : 1,2-diketone (e.g., cyclohexyl-substituted benzil or equivalent), ethylurea or ethyl-substituted urea, and a base such as aqueous KOH.
  • Solvent : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or aqueous alcoholic mixtures.
  • Conditions : Reflux for 1-2 hours.
  • Workup : Acidification to precipitate the hydantoin product, followed by filtration and recrystallization.

This method yields the hydantoin ring with the desired 5,5-disubstitution pattern. The cyclohexyl and ethyl groups are introduced via the corresponding substituted ureas or alkylamines used in the preparation of alkylureas.

Microwave-Assisted Synthesis

  • Microwave irradiation accelerates the condensation reaction, improving yield and reducing reaction time.
  • Typical procedure involves mixing the diketone and alkylurea in DMSO with aqueous KOH, followed by microwave pulses (e.g., 750 W for 90 seconds, then intermittent pulses with stirring).
  • Yields are improved (up to ~74% or higher) compared to classical methods.
  • This method also reduces side products such as glycolureides.

Two-Step Synthesis via 2-Thiohydantoin Intermediates

  • First step: Microwave-assisted reaction of diketone with alkylthioureas to form 2-thiohydantoin intermediates.
  • Second step: Oxidation of 2-thiohydantoin to hydantoin using oxidizing agents like hydrogen peroxide.
  • This approach allows selective synthesis of N3-alkylated hydantoins and can be adapted for 5-cyclohexyl-5-ethyl derivatives.

Detailed Experimental Data and Yields

Method Key Reagents Conditions Yield (%) Notes
Classical Biltz Condensation Cyclohexyl-substituted diketone, ethylurea, KOH Reflux in DMSO, 2 h ~60 Longer reaction time, moderate yield
Microwave-Assisted Condensation Same as above Microwave pulses, 30 min total ~74 Faster, cleaner reaction, higher yield
Two-Step via 2-Thiohydantoin Alkylthiourea, diketone, KOH, H2O2 Microwave + oxidation step ~87 Higher selectivity, reduced side products

Mechanistic Insights

  • The reaction proceeds via a benzilic acid rearrangement, where the diketone undergoes nucleophilic attack by the urea nitrogen, followed by ring closure to form the hydantoin.
  • Microwave irradiation enhances molecular collisions and energy transfer, accelerating the rearrangement and ring closure.
  • Alkylation at the N3 position can be controlled by using alkylureas or alkylthioureas, allowing selective substitution patterns.

Research Findings and Optimization

  • Studies have shown that solvent choice significantly affects yield and purity; DMSO with aqueous KOH is optimal.
  • Phase transfer catalysts (e.g., PEG 600) can improve yields by facilitating the reaction in biphasic systems.
  • Microwave-assisted methods reduce reaction times from hours to minutes and improve yields by minimizing side reactions.
  • The two-step method involving 2-thiohydantoin intermediates is particularly useful for synthesizing radiolabeled or structurally diverse hydantoin derivatives.

Summary Table of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield (%) Reaction Time
Classical Biltz Condensation Simple, well-known Longer reaction time, moderate yield 60 2 hours
Microwave-Assisted Condensation Rapid, higher yield, cleaner Requires microwave equipment 74 30 minutes
Two-Step via 2-Thiohydantoin High selectivity, high yield More steps, requires oxidation 87 ~1 hour total

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-5-ethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted imidazolidines .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research has indicated that derivatives of imidazolidine-2,4-dione exhibit promising anticancer properties. For instance, studies have shown that certain analogs can inhibit tumor growth in various cancer cell lines. A notable example is the synthesis of thiazole-linked imidazolidine derivatives, which demonstrated significant cytotoxicity against human cancer cell lines, including A375 (melanoma) and MCF-7 (breast cancer) .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In a study focusing on soluble epoxide hydrolase inhibitors, imidazolidine derivatives were shown to exhibit potent anti-inflammatory effects, making them potential candidates for the treatment of conditions like osteoarthritis .

Mechanism of Action
The mechanism by which 5-cyclohexyl-5-ethylimidazolidine-2,4-dione exerts its effects often involves the modulation of signaling pathways related to inflammation and apoptosis. For example, some studies have highlighted its role in inhibiting specific enzymes that contribute to inflammatory responses .

Synthetic Applications

Catalytic Reactions
The compound has been utilized as a reagent in various synthetic pathways. It serves as a precursor for synthesizing complex organic molecules through cyclization reactions. For example, it can be used in the formation of tetrahydroindole derivatives via acid-catalyzed cyclization from β-enaminones and glyoxal . This reaction showcases the compound's versatility as a building block in organic synthesis.

Substrate Selectivity
A significant advantage of using this compound in synthetic applications is its substrate selectivity during oxidation reactions. Studies have demonstrated that it can selectively oxidize certain substrates under mild conditions, which is valuable for developing targeted synthetic routes without extensive by-product formation .

Case Studies

Study Focus Findings
Siddiqui et al. (2020)Anticancer ActivityDeveloped thiazole-imidazolidine hybrids with IC50 values indicating potent activity against cancer cell lines .
Research on Soluble Epoxide Hydrolase InhibitorsAnti-inflammatory EffectsIdentified imidazolidine derivatives as effective inhibitors with low nanomolar activities .
Tetrahydroindole SynthesisSynthetic ApplicationsDemonstrated efficient synthesis from β-enaminones using imidazolidine derivatives .

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-5-ethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on ion channels or receptors in the nervous system, leading to its anticonvulsant effects. The compound’s structure allows it to interact with various biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Table 1: Physical-Chemical Properties of Selected Imidazolidine-2,4-dione Derivatives

Compound Name Substituents (5-position) Molecular Weight (g/mol) Key Properties Reference
5-Cyclohexyl-5-ethylimidazolidine-2,4-dione Cyclohexyl, ethyl Not reported Predicted high hydrophobicity N/A
5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione 4-Methoxyphenyl, ethyl 234.25 Moderate polarity
5-Isopropyl-5-methylimidazolidine-2,4-dione Isopropyl, methyl 184.23 High hydrophobicity
IM-3 4-Ethylphenyl, phenyl 294.34 Rigid aromatic structure

Enzyme Inhibition

Thiazolidine-2,4-dione analogs (e.g., 5-(3-methoxybenzylidene)thiazolidine-2,4-dione) exhibit lipoxygenase (LOX) inhibition up to 84.2%, with activity dependent on substituent electronic effects .

Pharmacological Effects

  • IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione) demonstrates central nervous system (CNS) activity, including antinociceptive effects, likely mediated by aryl group interactions with neuronal receptors .
  • Pioglitazone hydrochloride (a thiazolidinedione derivative) acts as a peroxisome proliferator-activated receptor (PPAR) agonist, highlighting the therapeutic relevance of the dione scaffold in metabolic disorders .

UV Absorption Properties

(Z)-5-Arylideneimidazolidine-2,4-dione derivatives (e.g., (Z)-5-((E)-3-phenylallylidene)imidazolidine-2,4-dione) exhibit strong UV absorption (λmax ~350 nm), comparable to avobenzone, a commercial UV filter. The cyclohexyl and ethyl groups in the target compound lack conjugated systems, suggesting reduced UV absorption compared to arylidene derivatives .

Key Analytical Techniques :

  • FT-IR and NMR : Used to confirm carbonyl groups (C=O) and substituent integration in analogs like IM-1–IM-8 .
  • X-ray Crystallography : Resolves intermolecular interactions (e.g., H-bonding in pyran-2,4-diones), relevant for predicting crystalline stability in cyclohexyl-ethyl derivatives .

Biological Activity

5-Cyclohexyl-5-ethylimidazolidine-2,4-dione is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the imidazolidine-2,4-dione family, which is known for its diverse biological properties. This article explores the biological activity of this compound, including its antimicrobial effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H18N2O2\text{C}_{11}\text{H}_{18}\text{N}_{2}\text{O}_{2}. The structure features a cyclohexyl group and an ethyl group attached to the imidazolidine core, contributing to its unique chemical properties.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial potential of various imidazolidine derivatives, including this compound. The compound has shown promising results against a range of microorganisms:

MicroorganismActivity LevelReference
Staphylococcus aureus Moderate antibacterial
Escherichia coli Moderate antibacterial
Candida albicans Weak antifungal
Aspergillus niger Weak antifungal

The antimicrobial activity was assessed using methods such as Minimum Inhibitory Concentration (MIC) and Minimum Microbicidal Concentration (MMC), indicating that the structure and concentration of the compound significantly influence its efficacy against specific strains.

The mechanism by which this compound exerts its biological effects involves interactions with key molecular targets such as enzymes and receptors. The compound may inhibit enzymatic activity or alter receptor signaling pathways. This modulation can lead to various biological responses, including antimicrobial effects and potential therapeutic applications.

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of imidazolidine derivatives, including this compound. These compounds were evaluated for their antimicrobial properties against multiple bacterial and fungal strains. Results indicated that structural variations in the imidazolidine core affect biological activity significantly .
  • Comparative Analysis : In comparative studies with other derivatives such as 5-Cyclohexyl-5-methylimidazolidine-2,4-dione, it was observed that variations in substituents (e.g., ethyl vs. methyl) influenced the overall bioactivity profile. The ethyl derivative exhibited distinct reactivity and stability compared to its methyl counterpart.

Q & A

Q. What are the established synthetic routes for 5-Cyclohexyl-5-ethylimidazolidine-2,4-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation , a common method for imidazolidine-dione derivatives. For example, substituted diones are typically prepared by cyclocondensation of amines with carbonyl compounds under acidic or basic conditions . Alternative routes include using S-amino acids and phenylisothiocyanate in a mixed solvent system (e.g., Et3_3N/DMF-H2_2O), which facilitates nucleophilic substitution and cyclization . Reaction temperature (e.g., reflux at 70–100°C) and catalyst choice (e.g., acetic acid or alum) critically affect yield and purity. Optimizing stoichiometry and solvent polarity can minimize byproducts like uncyclized intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm and imidazolidine-dione carbonyls at ~170–180 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the cyclohexyl group’s chair conformation, as seen in analogous 5-aryl-imidazolidine-diones .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1750 cm1^{-1}) and NH vibrations (~3200 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ for C11_{11}H16_{16}N2_2O2_2 = 224.13) .

Q. How does the substitution of the cyclohexyl group impact the compound’s physicochemical properties compared to other substituents?

  • Methodological Answer : The cyclohexyl group enhances lipophilicity (logP ~2.5), improving membrane permeability compared to phenyl derivatives (logP ~2.0). This is critical for bioavailability in biological assays. Steric hindrance from the cyclohexyl ring may reduce reactivity in nucleophilic substitutions but stabilize the compound against metabolic degradation. Comparative studies with fluorophenyl analogs (e.g., 5-(4-fluorophenyl)-5-methyl derivatives) show that electron-withdrawing groups lower solubility but increase thermal stability .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of imidazolidine-2,4-dione derivatives?

  • Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent electronic effects) or assay conditions (e.g., pH, cell lines). For example:
  • Antimicrobial Activity : Cyclohexyl derivatives may show lower MIC values against Gram-positive bacteria compared to ethylidene-thiazolidine-diones due to enhanced lipophilicity .
  • Data Normalization : Use internal controls (e.g., ciprofloxacin in antimicrobial assays) and standardized protocols (CLSI guidelines) to minimize variability .
  • Structure-Activity Relationship (SAR) : Computational docking (e.g., AutoDock) can predict binding affinities to targets like bacterial enoyl-ACP reductase .

Q. How can computational chemistry aid in predicting the reactivity and interactions of this compound in drug design?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the dione carbonyls are electron-deficient, making them susceptible to nucleophilic attack .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., cyclohexyl group’s hydrophobic packing in enzyme active sites) .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., cyclohexyl derivatives may have higher BBB permeability than phenyl analogs) .

Q. What are the challenges in achieving stereochemical purity during synthesis, and how can they be addressed?

  • Methodological Answer :
  • Racemization Risk : Imidazolidine-diones with chiral centers (e.g., C5 in 5-ethyl-5-cyclohexyl derivatives) may racemize under acidic conditions. Use chiral HPLC or capillary electrophoresis to monitor enantiomeric excess .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid) to isolate enantiopure forms .

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